![molecular formula C14H15N3 B14500173 4-[(4-Ethylphenyl)diazenyl]aniline CAS No. 63040-71-1](/img/structure/B14500173.png)
4-[(4-Ethylphenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Ethylphenyl)diazenyl]aniline is an organic compound belonging to the azo compound family. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its chemical structure is represented as C14H14N2, and it is also known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
The synthesis of 4-[(4-Ethylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt. This intermediate is then coupled with aniline in an alkaline medium to produce the desired azo compound .
Synthetic Route:
Azo Coupling:
Reaction Conditions:
- Temperature: 0-5°C for diazotization
- Alkaline medium for azo coupling
Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-[(4-Ethylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4), leading to the formation of amines.
Common Reagents and Conditions:
- Oxidation: KMnO4, acidic or neutral medium
- Reduction: Na2S2O4, aqueous medium
- Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination
Major Products:
- Oxidation: Nitro derivatives
- Reduction: Amines
- Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
4-[(4-Ethylphenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Utilized in staining techniques for microscopy due to its vibrant color. It helps in visualizing cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Applied in the production of colored polymers, textiles, and inks.
Mécanisme D'action
The mechanism of action of 4-[(4-Ethylphenyl)diazenyl]aniline primarily involves its ability to undergo azo coupling reactions. The azo group (N=N) acts as a chromophore, imparting color to the compound. In biological systems, it can interact with cellular components, leading to staining and visualization of structures. The molecular targets and pathways involved in its action are largely dependent on its application, such as binding to specific proteins or cellular structures in staining techniques .
Comparaison Avec Des Composés Similaires
- 4-[(4-Methylphenyl)diazenyl]aniline
- 4-[(4-Chlorophenyl)diazenyl]aniline
- 4-[(4-Fluorophenyl)diazenyl]aniline
Uniqueness: The presence of an ethyl group in 4-[(4-Ethylphenyl)diazenyl]aniline provides distinct steric and electronic effects, influencing its reactivity and stability compared to its methyl, chloro, and fluoro analogs .
Propriétés
Numéro CAS |
63040-71-1 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
4-[(4-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
Clé InChI |
ILVYMULTJBGCNF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


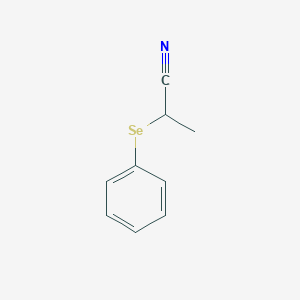
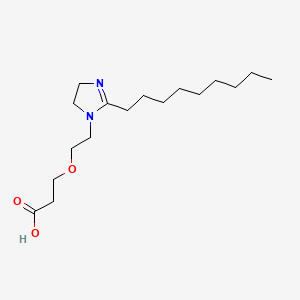
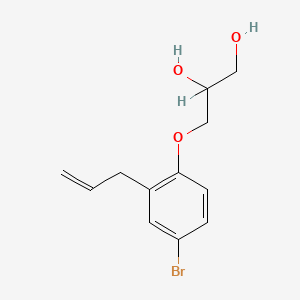
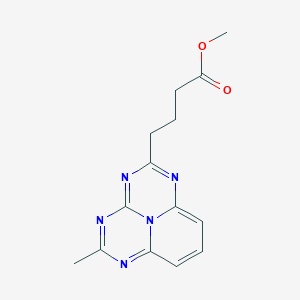
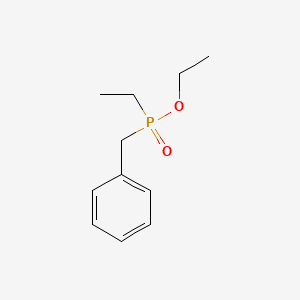

![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
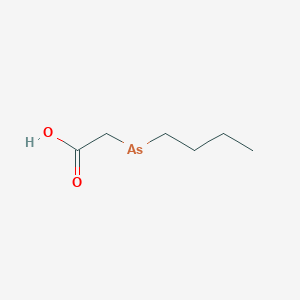

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

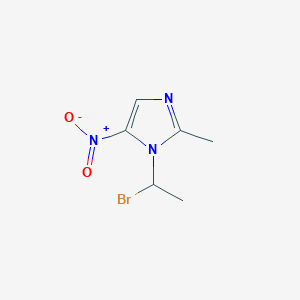
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
